2-[(1-Ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a potent and selective antagonist of the sstr3 receptor. [] This compound belongs to the imidazolyl-tetrahydro-β-carboline class, which has shown potential for treating type 2 diabetes by influencing glucose excursion in murine models. [] This specific compound was developed as part of a research effort to identify an sstr3 antagonist without the cardiovascular side effects observed in earlier candidates. []
2-[(1-Ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline acts as a selective antagonist of the sstr3 receptor. [] Antagonists bind to receptors but do not activate them. Instead, they block the binding and action of agonists, which are molecules that activate the receptor. By antagonizing the sstr3 receptor, this compound is believed to interfere with downstream signaling pathways associated with glucose metabolism and potentially contribute to the regulation of blood glucose levels. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0